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Compound of Interest

Compound Name:
Solifenacin Succinate EP Impurity

G

Cat. No.: B050945 Get Quote

Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of

overactive bladder.[1][2] During its synthesis, several impurities can be formed, including

stereoisomers. Solifenacin Succinate EP Impurity G, the (1R, 3'R)-isomer, is a critical

stereoisomeric impurity that needs to be monitored to ensure the quality and safety of the final

drug product.[1] This application note details a robust High-Performance Liquid

Chromatography (HPLC) method for the identification and quantification of Solifenacin
Succinate EP Impurity G.

Chemical Structures

Solifenacin Succinate: (3R)-Quinuclidin-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-

carboxylate succinate[2]

Impurity G (free base): [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-

isoquinoline-2-carboxylate[3]

Experimental Protocols
1. Materials and Reagents

Solifenacin Succinate Reference Standard (CRS)
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Solifenacin Succinate EP Impurity G Reference Standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen orthophosphate (Analytical grade)

Triethylamine (TEA)

Orthophosphoric acid (Analytical grade)

Water (HPLC grade)

2. Chromatographic Conditions

A stability-indicating reversed-phase HPLC (RP-HPLC) method is employed for the separation

and quantification of Solifenacin Succinate and its impurities.[1]
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Parameter Recommended Conditions

Column
Waters Xterra RP-8 (250 x 4.6 mm, 5 µm) or

equivalent[4]

Mobile Phase A
10 mM Potassium dihydrogen orthophosphate

buffer, pH adjusted to 7.0 with Triethylamine.[5]

Mobile Phase B Acetonitrile[5]

Gradient Elution

A gradient program should be optimized to

achieve good resolution between Solifenacin

and Impurity G. A typical gradient might start

with a higher percentage of Mobile Phase A and

gradually increase the percentage of Mobile

Phase B.

Flow Rate 1.0 - 1.2 mL/min[4][6]

Column Temperature 30°C

Detection Wavelength 220 nm[6][7]

Injection Volume 20 µL

Diluent
Mobile Phase A and Mobile Phase B in a 50:50

(v/v) ratio.

3. Preparation of Solutions

Standard Stock Solution of Solifenacin Succinate: Accurately weigh and dissolve an

appropriate amount of Solifenacin Succinate CRS in the diluent to obtain a concentration of

1000 µg/mL.

Standard Stock Solution of Impurity G: Accurately weigh and dissolve an appropriate amount

of Solifenacin Succinate EP Impurity G reference standard in the diluent to obtain a

concentration of 100 µg/mL.

Spiked Standard Solution: Prepare a solution containing Solifenacin Succinate at a working

concentration (e.g., 500 µg/mL) and spike it with Impurity G at the desired concentration

level (e.g., 0.15% of the Solifenacin concentration).
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Test Solution (Sample Preparation): Accurately weigh and dissolve the Solifenacin Succinate

drug substance or a powdered tablet equivalent in the diluent to obtain a final concentration

of approximately 500 µg/mL. Filter the solution through a 0.45 µm nylon filter before injection.

4. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

Parameter Acceptance Criteria

Tailing Factor (for Solifenacin peak) Not more than 2.0

Theoretical Plates (for Solifenacin peak) Not less than 2000

Resolution (between Solifenacin and Impurity G) Not less than 2.0

% RSD for replicate injections
Not more than 2.0% for the peak area of

Solifenacin and Impurity G

5. Analysis Procedure

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the diluent as a blank to ensure no interfering peaks are present.

Inject the spiked standard solution multiple times (e.g., n=6) to check the system suitability.

Inject the test solution in duplicate.

Identify the peaks of Solifenacin and Impurity G based on their retention times. The

European Pharmacopoeia specifies a relative retention time (RRT) of approximately 0.84 for

Impurity G relative to Solifenacin.[1]

Calculate the amount of Impurity G in the sample using the peak area response from the

chromatograms.

Data Presentation
Table 1: Chromatographic Performance and Validation Parameters
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Parameter Typical Value

Retention Time (RT) of Solifenacin ~10 min (Varies with exact conditions)

Relative Retention Time (RRT) of Impurity G ~0.84[1]

Limit of Detection (LOD) 0.1 - 0.2 µg/mL[1][5]

Limit of Quantification (LOQ) 0.135 - 0.221 µg/mL[1][8]

Linearity Range (for Impurity G) LOQ to 150% of the specification limit

Recovery 90.0% to 110.0%[4]
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Caption: Experimental workflow for the HPLC analysis of Solifenacin Succinate EP Impurity
G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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